molecular formula C10H15N3O4S B3043479 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 874781-17-6

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No. B3043479
CAS RN: 874781-17-6
M. Wt: 273.31 g/mol
InChI Key: GIICYIYUDMNOPJ-UHFFFAOYSA-N
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Description

“1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known to be a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of “1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” includes an imidazole ring, a sulfonyl group, and a piperidine ring . The InChI code for this compound is 1S/C10H15N3O4S.ClH/c1-12-6-9 (11-7-12)18 (16,17)13-4-2-3-8 (5-13)10 (14)15;/h6-8H,2-5H2,1H3, (H,14,15);1H .


Physical And Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . The molecular weight of a similar compound, “1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride”, is 309.77 .

Scientific Research Applications

  • A study by Ovonramwen et al. (2021) presented the synthesis of a related compound, showcasing the chemical reactions and characterization methods used in developing such molecules. This research highlights the intricate steps involved in creating sulfonamide-based compounds, which could be applicable to synthesizing 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid derivatives (Ovonramwen, Owolabi, & Falodun, 2021).

  • Aziz‐ur‐Rehman et al. (2017) conducted research on the synthesis, spectral analysis, and antibacterial evaluation of sulfamoyl and piperidine functionalities, demonstrating the methods for characterizing such compounds. This study provides insights into the chemical properties and potential applications of sulfonamide piperidine derivatives in scientific research (Aziz‐ur‐Rehman et al., 2017).

Antimicrobial and Biological Activities

While the direct antimicrobial activities of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid have not been extensively documented, studies on related compounds provide valuable insights into the potential biological activities of such molecules.

  • The synthesis and evaluation of antimicrobial activities of related compounds, as presented by Vinaya et al. (2009), demonstrate the potential of sulfonamide derivatives in combating pathogens, which could be relevant for the derivatives of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (Vinaya et al., 2009).

  • Research by Khalid et al. (2016) on N-substituted derivatives of a similar compound explored the antimicrobial properties against various bacterial strains. This study suggests that the antimicrobial efficacy is influenced by the structural modifications of the sulfonamide and piperidine rings, which could be applicable to understanding the biological activities of 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid derivatives (Khalid et al., 2016).

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, “1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-6-9(11-7-12)18(16,17)13-4-2-8(3-5-13)10(14)15/h6-8H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIICYIYUDMNOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162329
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid

CAS RN

874781-17-6
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874781-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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